molecular formula C11H11FO2 B1279582 6-Fluoro-2-(oxiran-2-yl)chroman CAS No. 99199-90-3

6-Fluoro-2-(oxiran-2-yl)chroman

Cat. No. B1279582
CAS RN: 99199-90-3
M. Wt: 194.2 g/mol
InChI Key: GVZDIJGBXSDSEP-UHFFFAOYSA-N
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Description

The compound "6-Fluoro-2-(oxiran-2-yl)chroman" is a fluorinated chroman derivative that has been studied for its potential as a building block in pharmaceutical synthesis, particularly for the active pharmaceutical ingredient dl-nebivolol . The compound is of interest due to its stereochemistry and the presence of an oxirane (epoxide) group, which can undergo various chemical reactions.

Synthesis Analysis

The synthesis of "6-Fluoro-2-(oxiran-2-yl)chroman" involves starting from enantiomerically pure "6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid" . The process results in a mixture of two stereoisomers, which are then separated by column chromatography. The X-ray structure analysis has been used to determine the absolute configuration of the obtained stereoisomers, confirming the production of all four possible stereoisomers of the title epoxide .

Molecular Structure Analysis

The crystal structure of the R,S isomer of "6-Fluoro-2-(oxiran-2-yl)chroman" has been elucidated using X-ray crystallography . This analysis has provided detailed information on the molecular geometry and stereochemistry of the compound, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The oxirane group in "6-Fluoro-2-(oxiran-2-yl)chroman" is a reactive moiety that can participate in various chemical reactions, such as regioselective ring-opening. This has been demonstrated with the related compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane," which reacts with α-chiral primary and secondary amines to form diastereomeric products that can be identified and quantified by NMR and HPLC . Such reactivity is indicative of the potential transformations that "6-Fluoro-2-(oxiran-2-yl)chroman" can undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "6-Fluoro-2-(oxiran-2-yl)chroman" are not detailed in the provided papers, the related studies on fluorinated compounds and oxirane derivatives provide some context. For instance, the interaction of haloforms with oxirane-d4 has been studied, showing blue-shifting hydrogen bonding, which suggests that "6-Fluoro-2-(oxiran-2-yl)chroman" may also engage in specific non-covalent interactions . Additionally, the use of fluorinated reagents like 2,6-dicarboxypyridinium fluorochromate for oxidative deprotection under solvent-free conditions indicates the reactivity of fluorinated compounds in various chemical contexts .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, a key building block in synthesizing dl-nebivolol (an active pharmaceutical ingredient), has been studied. Researchers synthesized and separated stereoisomers of this compound, determining their absolute configurations through X-ray analysis. This work enhances our understanding of the structural properties of pharmaceutical intermediates (Rousselin, Lauréano, & Clavel, 2015).

Synthesis and Antimicrobial Activities

A series of biologically active urea/thiourea derivatives was synthesized using 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene. These compounds exhibited moderate to excellent antimicrobial activities against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Mannam et al., 2020).

Pharmacological Characterization

Novel 6-fluorochroman derivatives were synthesized and evaluated as antagonists for the 5-HT1A receptor, a target for various therapeutic applications. The study provided insights into structural modifications that improve receptor selectivity and demonstrated some derivatives' promising antagonist activities (Yasunaga et al., 1998).

Anti-bacterial Activity of Benzimidazoles

Research into novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles revealed some compounds with promising anti-bacterial activity against specific bacterial strains. This study contributes to the search for new anti-bacterial agents (Kumar et al., 2006).

Chiral Resolution Reagent

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, an enantiopure chiral resolution reagent, has been developed for analyzing scalemic mixtures of amines. This fluorinated compound reacts with various alpha-chiral primary and secondary amines, demonstrating its versatility in analytical chemistry (Rodríguez-Escrich et al., 2005).

Synthesis of Nebivolol Intermediates

The compound has been used in the synthesis of intermediates for the antihypertensive drug nebivolol. Studies explored the use of Sharpless asymmetric dihydroxylation-derived diols for synthesizing chiral benzo-annulated heterocycles (Devi & Das, 2017).

Heterocyclic Derivative Synthesis

The compound facilitated the synthesis of chroman bearing heterocyclic five-membered ring derivatives like 1,2,4-triazoles and thiazolidinones, contributing to heterocyclic chemistry and potential medicinal applications (Vekariya et al., 2014).

Chiron Synthesis

Optically pure derivatives of the compound have been used to create fluorinated chirons, which are valuable building blocks in organic synthesis and medicinal chemistry (Arnone et al., 1992).

Safety And Hazards

The specific safety and hazards associated with 6-Fluoro-2-(oxiran-2-yl)chroman are not explicitly mentioned in the available literature .

properties

IUPAC Name

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470147
Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(oxiran-2-yl)chroman

CAS RN

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7
Record name 6-Fluoro-2-(oxiran-2-yl)chroman
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Record name (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 6-fluoro-2-(oxiran-2-yl)chroman
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Record name (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
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Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
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Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
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Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
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Synthesis routes and methods

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 2
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 3
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 4
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 5
6-Fluoro-2-(oxiran-2-yl)chroman
Reactant of Route 6
6-Fluoro-2-(oxiran-2-yl)chroman

Citations

For This Compound
4
Citations
Y Rousselin, H Laureano, A Clavel - Acta Crystallographica Section …, 2015 - scripts.iucr.org
The title compound, C11H11FO2, is a building block in the synthesis of the active pharmaceutical ingredient dl-nebivolol. The synthesis starting from the enantiomerically pure (R)-6-…
Number of citations: 1 scripts.iucr.org
MR Mannam, P Kumar, NR Chamarthi… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A new series of biologically active 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives (1) have been designed and synthesized in four …
Number of citations: 4 www.tandfonline.com
AR POUNIKAR, MJ UMEKAR… - Asian Journal of …, 2020 - researchgate.net
Genotoxins are agents/carriers such as chemical or radiation that can cause the damage to DNA or chromosomal structure, thereby causing mutations and the process are called as …
Number of citations: 10 www.researchgate.net
VL Maddala, PC Ray… - Asian Journal of …, 2016 - Asian Journal of Chemistry
Number of citations: 3

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